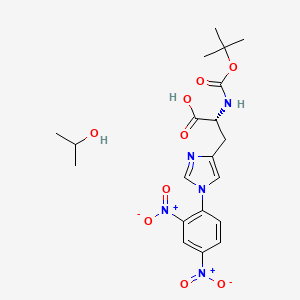
5-Butyl-1H-pyrazole-3-carboxylic acid
Übersicht
Beschreibung
5-Butyl-1H-pyrazole-3-carboxylic acid is a synthetic organic compound . It is commercially available .
Synthesis Analysis
Pyrazole nucleus, the core structure of this compound, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system .Molecular Structure Analysis
The molecular structure of this compound includes hydrogen bond acceptors (3), hydrogen bond donors (2), and rotatable bonds (4). The topological polar surface area is 65.98, and the molecular weight is 168.09 .Chemical Reactions Analysis
Pyrazoles, including this compound, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical and Chemical Properties Analysis
The physico-chemical properties of this compound include a topological polar surface area of 65.98, a molecular weight of 168.09, and XLogP of 2.38 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis and Optical Properties : Novel derivatives of 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole have been synthesized, characterized, and analyzed for their fluorescence spectral characteristics (Ge et al., 2014).
Medicinal Chemistry and Catalysis
- Synthesis of Ligands for Medicinal Chemistry and Catalysis : Research focused on creating novel ligands based on 1H-pyrazole-3(5)-carboxylic acids, with potential applications in medicinal chemistry and metal complex catalysis. This involved developing new methods for synthesizing previously unknown N-unsubstituted 5- and 4-azido-1H-pyrazole-3-carboxylic acids (Dalinger et al., 2020).
Coordination Chemistry
- Unique Coordination Behavior with Metals : A study on a polytopic Schiff base derived from pyrazole-carboxylic acid demonstrated distinctive coordination abilities with cobalt (II) and nickel (II), forming unique complexes. This research provides insights into the binding modes and interactions of pyrazole-carboxylic acid derivatives with metal ions (Gupta et al., 2019).
Antibacterial Activity
- Antibacterial Activity : 1H-pyrazole-3-carboxylic acid derivatives were synthesized and evaluated for their antibacterial activities, showing inhibitory effects against various microorganisms. This study highlights the potential of these compounds in developing new antibacterial agents (Akbas et al., 2005).
Catalysis and Chemical Synthesis
- Catalyzed Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones : A method was developed for synthesizing pyrazolo[3,4-d]pyrimidin-4-ones using Brønsted-acidic ionic liquids as catalysts. This efficient approach demonstrates the role of 5-amino-1H-pyrazole-4-carboxamides in the synthesis of pyrazole derivatives under solvent-free conditions (Tavakoli-Hoseini et al., 2011).
Nonlinear Optical Materials
- Potential in Nonlinear Optical Applications : N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates were synthesized and characterized for their nonlinear optical properties. The study suggests their potential application in optical limiting technologies (Chandrakantha et al., 2013).
Wirkmechanismus
Target of Action
The primary target of 5-Butyl-1H-pyrazole-3-carboxylic acid is the HCA 2 receptor . This receptor plays a crucial role in various physiological processes.
Mode of Action
This compound acts as an agonist at the HCA 2 receptor . As an agonist, it binds to the receptor and activates it, leading to a series of biochemical reactions within the cell.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the type of solvent can affect the intermolecular interactions between the compound and its target . Additionally, factors such as pH, temperature, and the presence of other molecules can also impact the compound’s action.
Biochemische Analyse
Biochemical Properties
5-Butyl-1H-pyrazole-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a ligand for certain G-protein-coupled receptors (GPCRs), where it acts as a partial agonist . This interaction can modulate the activity of these receptors, influencing downstream signaling pathways. Additionally, this compound can bind to specific enzymes, potentially inhibiting or activating their catalytic functions, thereby affecting metabolic processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, altering gene expression, and impacting cellular metabolism. For example, its interaction with GPCRs can lead to changes in intracellular cyclic AMP (cAMP) levels, which in turn affects gene transcription and protein synthesis. Furthermore, this compound may alter the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their functions. This binding can lead to conformational changes in the enzyme structure, affecting their catalytic activity. Additionally, this compound can interact with transcription factors, influencing gene expression by either promoting or repressing the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, this compound may exhibit toxic or adverse effects, potentially leading to cellular damage or dysfunction .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. For instance, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, thereby affecting metabolic flux and metabolite levels within cells. These interactions can have downstream effects on cellular energy production and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, the compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its distribution within the cytoplasm or nucleus can affect its interactions with target biomolecules .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and influence gene expression .
Eigenschaften
IUPAC Name |
5-butyl-1H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-2-3-4-6-5-7(8(11)12)10-9-6/h5H,2-4H2,1H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTXSGLJNBAMJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=NN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501288719 | |
| Record name | 5-Butyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501288719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92933-48-7 | |
| Record name | 5-Butyl-1H-pyrazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92933-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Butyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501288719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
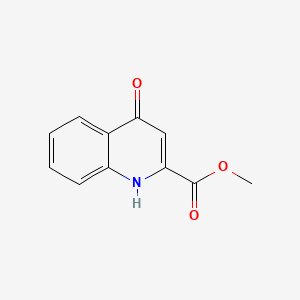

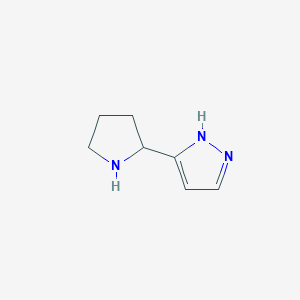
![4-[2-(Pyridin-4-yl)ethyl]aniline](/img/structure/B3021635.png)
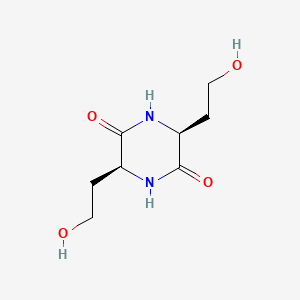
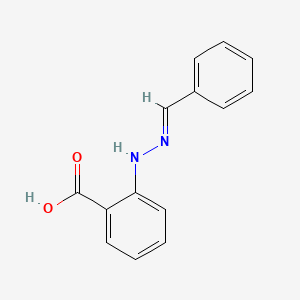

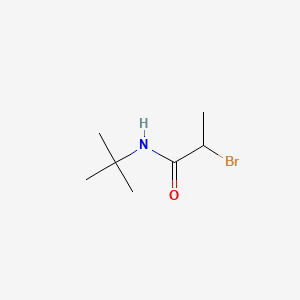


![[1,1'-Biphenyl]-3-carbonitrile](/img/structure/B3021647.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]biguanide hydrochloride](/img/structure/B3021648.png)

